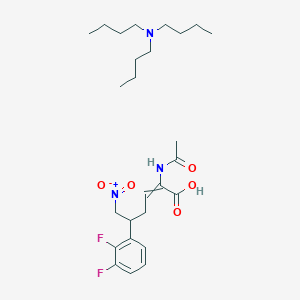![molecular formula C20H22N2O5 B14790358 benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B14790358.png)
benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate: is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a hydroxymethyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Azetidinone Ring: : The azetidinone ring can be formed through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine.
-
Introduction of the Benzyl Group: : The benzyl group can be introduced through a benzylation reaction, where benzyl chloride reacts with the azetidinone in the presence of a base such as sodium hydride.
-
Addition of the Methoxyphenyl Group: : The methoxyphenyl group can be added via a Friedel-Crafts acylation reaction, using methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
-
Hydroxymethylation: : The hydroxymethyl group can be introduced through a formylation reaction, where formaldehyde is used as the reagent in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The carbonyl group in the azetidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution: : The benzyl group can be substituted with other groups through nucleophilic substitution reactions. For example, benzyl bromide can be replaced with a different alkyl group using a nucleophile like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkylated derivatives.
Scientific Research Applications
Benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of beta-lactam antibiotics and other pharmaceutical agents. Its unique structure allows for the development of compounds with potential antibacterial and antiviral activities.
-
Organic Synthesis: : The compound serves as a building block in the synthesis of complex organic molecules. Its functional groups provide multiple sites for chemical modifications, making it valuable in the development of new synthetic methodologies.
-
Biological Studies: : Researchers use this compound to study enzyme inhibition and protein-ligand interactions. Its structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
-
Industrial Applications: : The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, such as penicillin-binding proteins. This inhibition disrupts cell wall formation, leading to bacterial cell death.
Protein-Ligand Interactions: The compound can bind to specific proteins, altering their conformation and function. This binding can modulate signaling pathways and cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate can be compared with other azetidinone derivatives and beta-lactam compounds:
-
Penicillin: : Penicillin is a well-known beta-lactam antibiotic with a similar azetidinone ring structure. this compound has additional functional groups that provide different chemical properties and biological activities.
-
Cephalosporins: : Cephalosporins are another class of beta-lactam antibiotics with a broader spectrum of activity. The presence of a six-membered dihydrothiazine ring in cephalosporins distinguishes them from the four-membered azetidinone ring in this compound.
-
Carbapenems: : Carbapenems are beta-lactam antibiotics with a broad spectrum of activity and resistance to beta-lactamases. The unique structure of carbapenems, including a fused bicyclic ring system, differentiates them from this compound.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, organic synthesis, and industrial applications. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Further research into its chemical properties and biological activities may lead to the development of new therapeutic agents and innovative synthetic methodologies.
Properties
Molecular Formula |
C20H22N2O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-2-methyl-4-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C20H22N2O5/c1-20(13-23)17(21-19(25)27-12-14-6-4-3-5-7-14)18(24)22(20)15-8-10-16(26-2)11-9-15/h3-11,17,23H,12-13H2,1-2H3,(H,21,25)/t17?,20-/m1/s1 |
InChI Key |
XCZRHBNYNLBQNL-UUSAFJCLSA-N |
Isomeric SMILES |
C[C@]1(C(C(=O)N1C2=CC=C(C=C2)OC)NC(=O)OCC3=CC=CC=C3)CO |
Canonical SMILES |
CC1(C(C(=O)N1C2=CC=C(C=C2)OC)NC(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




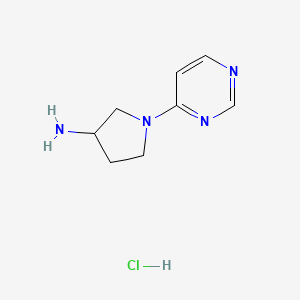
![4-[2-[(5R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B14790298.png)
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14790316.png)
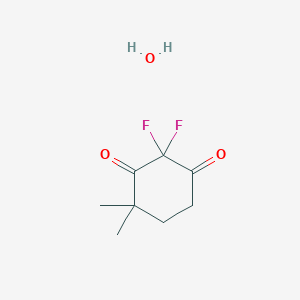
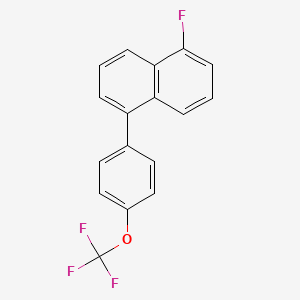
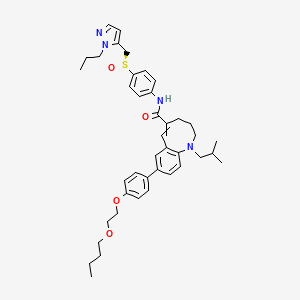
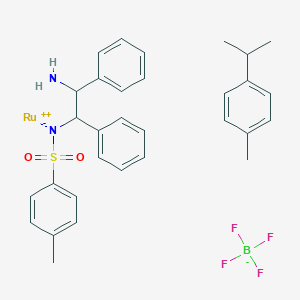

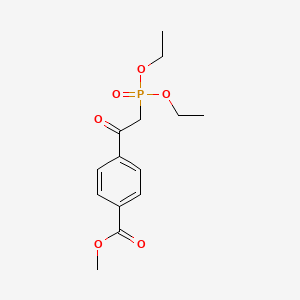
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14790363.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790364.png)
